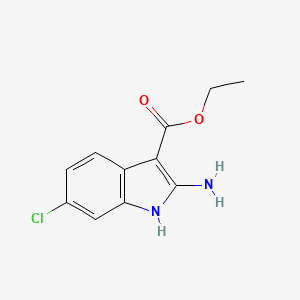

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

Description

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

InChI Key |

IDEBTCGEXWOMHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate typically involves the reaction of 2-amino-6-chloroindole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at the 6-position undergoes nucleophilic substitution under diverse conditions, enabling functionalization of the indole ring.

Reactivity of the 2-Amino Group

The amino group participates in oxidation, condensation, and acylation reactions, expanding molecular diversity.

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or KMnO₄ in acidic media .

-

Products : Nitroso or nitro derivatives (e.g., 2-nitro-6-chloroindole-3-carboxylate).

-

Mechanism : Two-electron oxidation converts –NH₂ to –NO₂ via intermediate hydroxylamines.

Condensation

-

Example : Reaction with cyanoacetohydrazide in ethanol yields N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide .

Acylation

-

Products : 2-Acetamido-6-chloroindole-3-carboxylate.

-

Applications : Protects the amino group during subsequent reactions.

Ester Group Transformations

The ethyl ester undergoes hydrolysis and transesterification, enabling carboxylate access.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis to Carboxylic Acid | 3N NaOH, EtOH, reflux | 6-Chloro-1H-indole-3-carboxylic acid | 85–90% |

| Transesterification | MeOH/H₂SO₄, reflux | Methyl ester analog | 78% |

Reductive Cyclization and Hydrogenation

-

Reductive Cyclization : Using H₂ (1 atm), Pd/C, and EtOH converts nitro intermediates to amino derivatives .

-

Example : Nitro-indole → Amino-indole with >90% conversion.

-

-

Catalytic Hydrogenation : Reduces unsaturated side chains without affecting the indole core .

Comparative Reactivity Insights

Scientific Research Applications

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic indole derivative that has applications in chemistry, biology, medicine, and industry. It has potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex indole derivatives.

Biology It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Research indicates that the compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is important in drug metabolism.

Medicine This compound is explored for potential therapeutic uses, such as antiviral, anticancer, and anti-inflammatory treatments. Compounds with similar structures have demonstrated anti-inflammatory and anticancer effects. Analogs of indole derivatives have shown potential in inhibiting tumor cell lines.

Industry It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

This compound has an ethyl ester group at the carboxyl position, an amino group at the 2-position, and a chlorine atom at the 6-position of the indole ring. Its molecular formula is C12H12ClN2O2, with a molecular weight of approximately 238.66 g/mol.

Enzyme Inhibition

This compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Inhibition of this enzyme could affect the pharmacokinetics of co-administered drugs, suggesting potential applications in drug development. A study focused on the inhibition of CYP1A2 by this compound showed its potential in modulating drug metabolism, using in vitro assays to assess the inhibitory effects on CYP1A2 activity and revealing a dose-dependent response.

Anticancer Properties

The compound has been investigated for its anticancer properties, with similar structures demonstrating anti-inflammatory and anticancer effects. Testing against various cancer cell lines to evaluate its antiproliferative effects showed that the compound exhibited cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar indole derivatives have exhibited activity against various bacterial strains, suggesting that this compound may possess similar characteristics.

Structure-Activity Relationship

Modifications on the indole ring can significantly influence biological activity. The presence of the amino and chloro substituents appears to enhance its interaction with specific molecular targets, leading to modulation of enzymatic activity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .

Biological Activity

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This compound features an ethyl ester group at the carboxyl position, an amino group at the 2-position, and a chlorine atom at the 6-position of the indole ring. Its molecular formula is C12H12ClN2O2, with a molecular weight of approximately 238.66 g/mol. This article explores its biological activity, including its potential as a drug candidate and its mechanisms of action.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could significantly affect the pharmacokinetics of co-administered drugs, suggesting potential applications in drug development.

Anticancer Properties

This compound has been investigated for its anticancer properties. Compounds with similar structures have demonstrated anti-inflammatory and anticancer effects, prompting further exploration of this compound's therapeutic applications. For instance, analogs of indole derivatives have shown promising results in inhibiting tumor cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar indole derivatives have exhibited activity against various bacterial strains, indicating that this compound may possess similar characteristics . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole ring can significantly influence biological activity. The presence of the amino and chloro substituents appears to enhance its interaction with specific molecular targets, leading to modulation of enzymatic activity .

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibition of CYP1A2 by this compound demonstrated significant potential for this compound in modulating drug metabolism. The study employed in vitro assays to assess the inhibitory effects on CYP1A2 activity, revealing a dose-dependent response that suggests its utility in pharmacological applications .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines to evaluate its antiproliferative effects. Results indicated that this compound exhibited cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate | C12H12BrN2O2 | Contains bromine instead of chlorine |

| Mthis compound | C11H12ClN2O2 | Methyl group instead of ethyl |

| Ethyl 6-chloro-1H-indole-2-carboxylate | C12H11ClN2O2 | Different carboxylic position |

The table above illustrates how this compound compares with structurally similar compounds. Each variant exhibits unique features that may influence their biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted indole precursors and amino/ester-containing reagents. For example, and describe analogous syntheses using 3-formyl-1H-indole-2-carboxylate intermediates, refluxed with aminothiazolones in acetic acid. Key factors include:

-

Catalyst : Acetic acid acts as both solvent and catalyst, with sodium acetate buffering pH to prevent side reactions .

-

Temperature : Reflux (~110–120°C) ensures complete cyclization. Lower temperatures may leave unreacted intermediates.

-

Purification : Recrystallization from DMF/acetic acid mixtures reduces impurities (e.g., unreacted aldehydes) .

-

Yield Optimization : Excess aldehyde (1.1 equiv) improves conversion rates but may require post-reaction filtration to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : H NMR should show characteristic indole NH (~12 ppm), ethyl ester protons (~1.3 ppm for CH, ~4.3 ppm for CH), and aromatic protons (6–8 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula (CHClNO) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., Cl vs. NH positioning) .

Advanced Research Questions

Q. What strategies mitigate conflicting spectroscopic data in characterizing substituted indole derivatives like this compound?

- Case Study : Conflicting C NMR signals for the indole C-3 carboxylate group may arise from tautomerism (1H vs. 3H indole forms).

- Resolution Methods :

pH Adjustment : Acidic conditions stabilize the 1H-indole tautomer .

Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to identify dominant tautomers .

Variable-Temperature NMR : Observing signal coalescence at elevated temperatures reveals dynamic equilibria .

| Tautomer | Key NMR Shifts | Dominant Conditions |

|---|---|---|

| 1H-Indole | NH ~12 ppm; C=O ~168 ppm | Acidic solutions |

| 3H-Indole | NH ~10 ppm; C=O ~165 ppm | Neutral/basic solutions |

Q. How do electronic effects of the 6-chloro and 2-amino substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

-

Chlorine (Electron-Withdrawing) : Activates the indole ring for nucleophilic aromatic substitution at C-4/C-7 positions .

-

Amino Group (Electron-Donating) : Directs electrophiles to C-5/C-7 but may require protection (e.g., acetylation) to prevent self-condensation .

-

Pd-Catalyzed Couplings : The chloro group facilitates Suzuki-Miyaura reactions with boronic acids, while the amino group necessitates Boc protection to avoid catalyst poisoning .

Example Reaction :

Ethyl 2-Boc-amino-6-chloro-1H-indole-3-carboxylate + PhB(OH)₂ → Ethyl 2-Boc-amino-6-phenyl-1H-indole-3-carboxylate

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h [[11]]

Q. What computational methods are effective for predicting the biological activity of this indole derivative?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The 2-amino group may form hydrogen bonds with ATP-binding pockets .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC values in enzyme assays .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

| Parameter | Value for Ethyl 2-Amino-6-Cl Derivative | Biological Relevance |

|---|---|---|

| LogP | ~2.1 (predicted) | Moderate membrane permeability |

| Polar Surface Area | ~75 Ų | Compatible with CNS penetration |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar indole esters?

- Root Causes :

- Polymorphism : Ethyl esters often crystallize in multiple forms (e.g., reports mp 71.5–73.7°C for a related compound, while others vary by >10°C).

- Impurities : Residual solvents (e.g., acetic acid) depress melting points.

- Solutions :

DSC Analysis : Differentiates polymorphs via endothermic peaks .

Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to isolate pure polymorphs .

| Purification Method | Typical mp Range | Reference |

|---|---|---|

| Acetic Acid Recrystallization | 208–210°C | |

| DMF/AcOH Mixture | 256–259°C |

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.